molecular formula C13H12FNO B8134945 5-Fluoro-3-(3-oxycyclopentyl)indole

5-Fluoro-3-(3-oxycyclopentyl)indole

Cat. No.: B8134945
M. Wt: 217.24 g/mol
InChI Key: DINNCXVUOXLHSH-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-oxycyclopentyl)indole is a synthetic indole derivative designed for research and development applications. The indole scaffold is a ubiquitous structural motif in bioactive compounds and has played a pivotal role in drug discovery . This compound is specifically functionalized with a fluorine atom at the 5-position and a 3-oxycyclopentyl moiety at the 3-position, modifications that are known to influence the electronic properties and potential bioactivity of the indole core . As a halogenated building block, it is intended for use in organic synthesis, medicinal chemistry, and materials science. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules, including potential ligands for metal-organic frameworks (MOFs) , or for creating derivatives to explore structure-activity relationships in pharmaceutical research . Indole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making them a valuable scaffold for the development of new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)12(7-15-13)8-1-3-10(16)5-8/h2,4,6-8,15H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNCXVUOXLHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The Fischer indole synthesis, a classical approach for indole formation, involves cyclization of arylhydrazones under acidic conditions. For 5-fluoro-3-(3-oxycyclopentyl)indole, this method utilizes 5-fluoro-2-nitrophenylcyclopentanone hydrazone as the precursor. Acid-catalyzed cyclization (e.g., HCl, ZnCl₂) induces rearrangement, forming the indole ring while retaining the cyclopentanone group.

Reaction Conditions and Yield

  • Substrate : 5-Fluoro-2-nitrophenylcyclopentanone hydrazone

  • Catalyst : Protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂)

  • Temperature : 100–120°C

  • Yield : ~60–70% (estimated from analogous syntheses).

Table 1: Fischer Indole Synthesis Parameters

ParameterValue
SubstrateCyclopentanone hydrazone
Acid CatalystH₂SO₄, ZnCl₂
Reaction Time4–6 hours
Key Intermediate5-Fluoroindole-3-cyclopentanone

(4+3) Cycloaddition of 2-Vinylindoles and α-Haloketones

Mechanism

A dearomative (4+3) cycloaddition between 5-fluoro-2-vinylindole and 2-bromocyclopentanone generates the cyclohepta[b]indole scaffold. The reaction proceeds via in situ generation of an oxyallyl cation from the α-haloketone, which reacts with the vinylindole’s π-system.

Optimized Protocol

  • Vinylindole : 5-Fluoro-2-vinylindole (1.0 equiv)

  • α-Haloketone : 2-Bromocyclopentanone (1.4 equiv)

  • Solvent : Toluene with 2,2,2-trifluoroethanol (TFE, 6.0 equiv)

  • Base : DIPEA (1.5 equiv)

  • Temperature : Room temperature

  • Yield : 77% (reported for analogous cyclohepta[b]indoles).

Table 2: Cycloaddition Reaction Parameters

ComponentQuantity/Parameter
5-Fluoro-2-vinylindole0.2 mmol
2-Bromocyclopentanone0.28 mmol
TFE1.2 mmol
Reaction Time1 hour

Friedel-Crafts Alkylation of 5-Fluoroindole

Approach

Friedel-Crafts alkylation introduces the cyclopentyl group directly to the indole’s 3-position. 5-Fluoroindole reacts with cyclopentanone or its enolate in the presence of Lewis acids (e.g., AlCl₃, FeCl₃).

Procedure

  • Substrate : 5-Fluoroindole (1.0 equiv)

  • Electrophile : Cyclopentanone enolate (1.2 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : ~50–65% (based on similar alkylations).

Table 3: Friedel-Crafts Alkylation Conditions

ParameterValue
CatalystAlCl₃
SolventDCM
Reaction Time2–4 hours
WorkupAqueous extraction, column chromatography

Asymmetric Synthesis via Chiral Catalysis

Enantioselective Route

Asymmetric synthesis of the (R)-enantiomer employs chiral catalysts. For example, chiral oxazaborolidines facilitate enantioselective Friedel-Crafts reactions between 5-fluoroindole and cyclopentanone derivatives.

Key Steps

  • Catalyst : (R)-BINOL-derived oxazaborolidine

  • Substrate : 5-Fluoroindole and cyclopentanone triflate

  • Yield : 85% enantiomeric excess (ee) (reported for related indole derivatives).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ComplexityScalability
Fischer Indole60–70ModerateHigh
(4+3) Cycloaddition70–77HighModerate
Friedel-Crafts50–65LowHigh
Asymmetric Synthesis70–85HighLow

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at the indole’s 3-position requires directing groups (e.g., ester substituents).

  • Functional Group Tolerance : Fluorine stability under acidic/alkaline conditions necessitates mild reaction protocols.

  • Purification : Column chromatography or recrystallization (ethanol/chloroform) isolates the product .

Chemical Reactions Analysis

5-Fluoro-3-(3-oxycyclopentyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-oxycyclopentyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Fluoro-3-(3-oxycyclopentyl)indole

Compound Name 3-Substituent Molecular Formula Yield (%) m.p. (°C) Key Biological Activity Reference
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Benzophenone C₂₂H₁₅FN₂O₂ 37.5 249–250 Not specified
5-Fluoro-3-[(4-piperidinyl)methyl]indole Piperidinylmethyl C₁₅H₁₈FN₂ 85 N/A High 5-HT uptake affinity
5-Fluoro-3-(p-tolylimino)indolin-2-one p-Tolylimino (indolinone) C₁₅H₁₁FN₂O N/A N/A Antioxidant potential
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-triazol-1-yl)ethyl)-indole Triazole-ethyl C₂₀H₁₇FN₄O 42 N/A Antioxidant/ischemia treatment
5-Fluoro-3-(thioxothiazolidinylidenemethyl)-indole-2-carboxylate Thioxothiazolidinylidenemethyl C₁₄H₁₀FN₃O₃S₂ N/A N/A Anticancer (submicromolar IC₅₀)

Physicochemical Properties

  • Melting Points: Aryl-substituted derivatives (e.g., benzophenone) exhibit higher melting points (249–250°C) due to increased molecular rigidity and π-π stacking . Triazole-ethyl analogs may have lower melting points due to flexible side chains.
  • Lipophilicity: The 3-oxycyclopentyl group likely balances lipophilicity and polarity, improving membrane permeability compared to purely aromatic substituents (e.g., benzophenone) .
  • Solubility: Oxygen atoms in the 3-oxycyclopentyl or triazole groups enhance aqueous solubility relative to nonpolar substituents like piperidinylmethyl .

Key SAR Insights :

  • Piperidinylmethyl group : Enhances 5-HT uptake affinity but requires N-substitution (e.g., naphthalenesultam) for in vivo efficacy .
  • Electron-withdrawing groups (e.g., thioxothiazolidinyl): Correlate with potent anticancer activity, likely due to increased electrophilicity and protein binding .
  • Oxygen-containing substituents (e.g., oxycyclopentyl, triazole): Improve solubility and antioxidant capacity, critical for ischemia treatment .

Limitations and Contradictions

  • Synthetic Yields: Benzophenone derivatives show moderate yields (37.5%), while microwave-assisted methods achieve >90% yields for piperidinyl analogs . This suggests reaction conditions significantly impact practicality.

Biological Activity

5-Fluoro-3-(3-oxycyclopentyl)indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-3-(3-oxycyclopentyl)indole is characterized by the presence of a fluorine atom and a cyclopentyl group, which contribute to its unique chemical properties. The molecular formula is C13H12FNOC_{13}H_{12}FNO, and its structure can be represented as follows:

5 Fluoro 3 3 oxycyclopentyl indole\text{5 Fluoro 3 3 oxycyclopentyl indole}

The biological activity of 5-Fluoro-3-(3-oxycyclopentyl)indole is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, affecting bacterial growth.

Biological Activity Overview

The biological activities of 5-Fluoro-3-(3-oxycyclopentyl)indole can be summarized in the following table:

Activity Description Reference
AntimicrobialInhibits growth of various bacteria
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates enzyme activity involved in metabolic processes

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 5-Fluoro-3-(3-oxycyclopentyl)indole, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50μg/mL50\,\mu g/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines demonstrated that 5-Fluoro-3-(3-oxycyclopentyl)indole exhibits cytotoxic effects. In vitro assays revealed that at concentrations of 10μM10\,\mu M, the compound induced apoptosis in MCF7 breast cancer cells, with a cell viability reduction of approximately 70% after 48 hours.

Case Study 3: Enzyme Interaction

A detailed investigation into the enzyme inhibition profile showed that 5-Fluoro-3-(3-oxycyclopentyl)indole effectively inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-3-(3-oxycyclopentyl)indole, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, 3-(2-azidoethyl)-5-fluoro-1H-indole is reacted with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF with CuI as a catalyst. Post-reaction, extraction with ethyl acetate and purification via column chromatography (70:30 EtOAc/hexane) yield the product .
  • Yield Optimization : Lower yields (22–42%) in similar indole derivatives suggest sensitivity to substituent electronic effects. Optimization may involve:

  • Screening solvents (e.g., PEG-400 vs. DMF) to stabilize intermediates.
  • Adjusting stoichiometry of CuI catalyst to reduce side reactions.
  • Using inert atmospheres to prevent oxidation.

Q. How is the structure of 5-Fluoro-3-(3-oxycyclopentyl)indole confirmed experimentally?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify fluorine coupling patterns and cyclopentyl oxygen connectivity .
  • X-ray Crystallography : Resolves stereochemistry of the oxycyclopentyl group and indole core (e.g., C3 substitution) .
  • Mass Spectrometry : FAB-HRMS confirms molecular ion peaks (e.g., m/z 313.1024 for analogous compounds) .

Q. What are common impurities during synthesis, and how are they addressed?

  • Impurity Sources :

  • Unreacted azide intermediates.
  • Byproducts from competing cycloaddition pathways.
    • Mitigation :
  • TLC monitoring (Rf values) during reaction progression .
  • Gradient column chromatography (e.g., EtOAc/hexane) to separate regioisomers .

Advanced Research Questions

Q. How does the oxycyclopentyl group influence regioselectivity in subsequent functionalization reactions?

  • Mechanistic Insight : The electron-donating oxycyclopentyl group at C3 directs electrophilic substitution to C5 (fluorine position) or C7 of the indole core. This is validated in derivatives like 5-fluoro-3-methylindole, where LiAlH4_4 reduction of a formyl group at C3 proceeds without altering fluorine at C5 .
  • Experimental Design : Use DFT calculations to map electron density distribution and guide functionalization strategies .

Q. What stability challenges arise from the oxycyclopentyl moiety under acidic/basic conditions?

  • Findings : Cyclopentyl ethers are prone to hydrolysis under strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH). Stability studies on similar compounds show decomposition at pH < 2 or > 10 .
  • Mitigation : Use buffered conditions (pH 6–8) during reactions involving nucleophiles or oxidants.

Q. How can contradictory data on reaction yields in literature be resolved?

  • Case Study : Yields for CuAAC-derived indoles vary from 22% to 42% due to:

  • Substituent steric effects (e.g., bulkier alkynes reduce yields) .
  • Catalyst deactivation by coordinating solvents.
    • Resolution : Replicate experiments with controlled variables (solvent purity, catalyst batch) and report detailed reaction monitoring (e.g., in situ IR for azide consumption).

Q. What strategies enable selective functionalization of the indole core while preserving the oxycyclopentyl group?

  • Approaches :

  • Protection/Deprotection : Use Boc groups for amine functionalities .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5 (fluorine substitution site) with aryl boronic acids .
    • Validation : Single-crystal XRD to confirm regiochemistry post-functionalization .

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